molecular formula C8H16N2O2 B1388388 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one CAS No. 114079-51-5

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one

Cat. No. B1388388
M. Wt: 172.22 g/mol
InChI Key: NZAGUCFNBGHDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one (MMPO) is an organic compound that is widely used in scientific research. It is an important synthetic intermediate in organic chemistry and has been used in a variety of applications, such as drug synthesis, catalysis, and biochemistry. MMPO is a versatile compound that can be used to synthesize a variety of compounds and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research. It has been used in drug synthesis, catalysis, and biochemistry research. It is also used as an intermediate in the synthesis of other compounds, such as aminopropanol and morpholine derivatives. It is also used as a starting material for the synthesis of polymers, polysaccharides, and other polymeric materials.

Mechanism Of Action

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one is a versatile compound that can be used to synthesize a variety of compounds. It acts as a nucleophile in organic reactions, meaning that it can react with other molecules to form new bonds. In addition, it can act as a catalyst in certain reactions, allowing for the formation of new products from existing molecules.

Biochemical And Physiological Effects

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been found to have neuroprotective and neuroregenerative effects.

Advantages And Limitations For Lab Experiments

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has several advantages when used in laboratory experiments. It is relatively simple to synthesize and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one is toxic and should be handled with care. It should also be used in a well-ventilated area and protective equipment should be worn when handling it.

Future Directions

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has a wide range of potential future directions. It can be used to synthesize a variety of compounds, such as aminopropanol and morpholine derivatives, which can be used in drug synthesis. In addition, it can be used as a starting material for the synthesis of polymers, polysaccharides, and other polymeric materials. Furthermore, it can be used in the development of new drugs and treatments for various diseases and disorders. Finally, it can be used in research to further understand the biochemical and physiological effects of 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one.

properties

IUPAC Name

2-(methylamino)-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(9-2)8(11)10-3-5-12-6-4-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGUCFNBGHDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240864
Record name 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one

CAS RN

114079-51-5
Record name 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114079-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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